[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl)[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine
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Overview
Description
(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine is a complex organic compound that features a unique combination of benzodioxin and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine typically involves multiple steps. One common route starts with the preparation of 1,4-benzodioxane-6-amine, which is then reacted with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is further treated with different alkyl or aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine involves its interaction with specific molecular targets. For instance, its cholinesterase inhibition activity suggests that it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, which is crucial for nerve signal transmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced.
Comparison with Similar Compounds
(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine can be compared with other compounds containing benzodioxin or oxadiazole moieties:
2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine: This compound shares the benzodioxin structure but lacks the oxadiazole moiety.
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone: This compound has a similar benzodioxin structure but features an ethanone group instead of the oxadiazole moiety.
The uniqueness of (2,3-Dihydro-1,4-benzodioxin-6-yl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine lies in its combined structural features, which contribute to its diverse range of applications and potential therapeutic benefits.
Properties
Molecular Formula |
C14H17N3O3 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]methanamine |
InChI |
InChI=1S/C14H17N3O3/c1-10-15-14(16-20-10)9-17(2)8-11-3-4-12-13(7-11)19-6-5-18-12/h3-4,7H,5-6,8-9H2,1-2H3 |
InChI Key |
QVRMMGFIOMWFKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)CN(C)CC2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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